1-(3-Iodothiophen-2-yl)ethanone
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Overview
Description
1-(3-Iodothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5IOS and a molecular weight of 252.07 g/mol . This compound features a thiophene ring substituted with an iodine atom at the 3-position and an ethanone group at the 1-position. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(3-Iodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives. One common method includes the reaction of 3-thiophenecarboxaldehyde with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position . The resulting 3-iodothiophene derivative is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .
Chemical Reactions Analysis
1-(3-Iodothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-Iodothiophen-2-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of biological pathways and the development of bioactive molecules.
Medicine: Researchers explore its potential in drug discovery and development, particularly for its role in synthesizing pharmacologically active compounds.
Industry: It is employed in the production of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3-Iodothiophen-2-yl)ethanone largely depends on its application. In chemical reactions, the iodine atom and the ethanone group play crucial roles in determining the reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions or as a substrate in oxidation and reduction processes .
Comparison with Similar Compounds
1-(3-Iodothiophen-2-yl)ethanone can be compared with other iodinated thiophene derivatives, such as:
1-(5-Iodothiophen-2-yl)ethanone: Similar in structure but with the iodine atom at the 5-position.
2-Iodothiophene: Lacks the ethanone group, making it less reactive in certain types of chemical reactions.
3-Iodothiophene: Similar to this compound but without the ethanone group, affecting its reactivity and applications
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
IUPAC Name |
1-(3-iodothiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYWIOYHXDYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356002 |
Source
|
Record name | 2-acetyl-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89380-60-9 |
Source
|
Record name | 2-acetyl-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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